Tenatoprazole sodium salt
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Overview
Description
Tenatoprazole sodium is a proton pump inhibitor that has been under clinical testing as a potential treatment for reflux oesophagitis and peptic ulcer . It is a novel compound with an imidazopyridine ring, which differentiates it from other proton pump inhibitors that typically contain a benzimidazole moiety . This structural difference contributes to its prolonged plasma half-life, making it a promising candidate for managing acid-related diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tenatoprazole sodium involves the preparation of 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-imidazo[4,5-b]pyridine . The synthetic route typically includes the following steps:
Formation of the imidazopyridine ring: This involves the cyclization of appropriate precursors under controlled conditions.
Methylation: The addition of methoxy groups is carried out using methylating agents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods: In industrial settings, the production of tenatoprazole sodium involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducted in reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Tenatoprazole sodium undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to sulfone under strong oxidizing conditions.
Reduction: The sulfoxide group can be reduced back to sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted imidazopyridine derivatives.
Scientific Research Applications
Tenatoprazole sodium has several scientific research applications:
Mechanism of Action
. This enzyme is responsible for the final step in the production of gastric acid. By covalently binding to the enzyme, tenatoprazole sodium effectively blocks acid secretion, leading to a reduction in gastric acidity . The prolonged half-life of tenatoprazole sodium allows for sustained inhibition of acid secretion, making it effective for both daytime and nighttime acid control .
Comparison with Similar Compounds
- Omeprazole
- Lansoprazole
- Pantoprazole
- Rabeprazole
- Esomeprazole
Comparison:
- Structural Differences : Unlike other proton pump inhibitors that contain a benzimidazole moiety, tenatoprazole sodium has an imidazopyridine ring . This structural difference contributes to its unique pharmacokinetic properties.
- Half-Life : Tenatoprazole sodium has a significantly longer half-life compared to other proton pump inhibitors, which allows for prolonged acid suppression .
- Efficacy : Studies have shown that tenatoprazole sodium provides superior control of intragastric acidity during nighttime, with fewer episodes of nocturnal acid breakthrough compared to other proton pump inhibitors .
Properties
InChI |
InChI=1S/C16H18N4O3S.Na/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16;/h5-7H,8H2,1-4H3,(H,18,19,20); |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTLYVVABYKLLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC.[Na] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4NaO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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